REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[Cl:11][CH2:12][CH2:13][C:14](Cl)=[O:15]>C1COCC1>[Cl:11][CH2:12][CH2:13][C:14]([NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:15]
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Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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ClCCC(=O)Cl
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 50° C. for 10 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the reaction mixture was evaporated to dryness under vacuo
|
Type
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FILTRATION
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Details
|
the solid product was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |